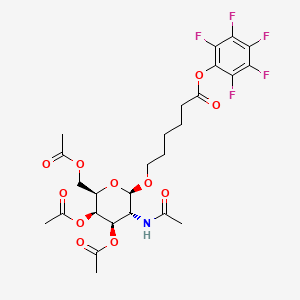
(2R,3R,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-((6-oxo-6-(perfluorophenoxy)hexyl)oxy)tetrahydro-2H-pyran-3,4-diyl diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2R,3R,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-((6-oxo-6-(perfluorophenoxy)hexyl)oxy)tetrahydro-2H-pyran-3,4-diyl diacetate” is a complex organic molecule that features multiple functional groups, including acetamido, acetoxymethyl, and perfluorophenoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of glycosidic bonds. Typical synthetic routes may include:
Protection of Hydroxyl Groups: Using acetyl groups to protect hydroxyl groups on the pyran ring.
Formation of Glycosidic Bonds: Using glycosyl donors and acceptors under acidic or basic conditions.
Introduction of Perfluorophenoxy Group: Using nucleophilic substitution reactions to introduce the perfluorophenoxy group.
Final Deprotection: Removing protecting groups to yield the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, including the use of continuous flow reactors and automated synthesis platforms to improve yield and purity.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The acetamido and acetoxymethyl groups can be oxidized under strong oxidizing conditions.
Reduction: The ketone group in the perfluorophenoxyhexyl moiety can be reduced to an alcohol.
Substitution: The perfluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Bioconjugation: Used in the modification of biomolecules for research purposes.
Drug Development: Potential use as a scaffold for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Potential use in the development of drugs targeting specific biological pathways.
Diagnostic Tools: Used in the development of diagnostic agents for imaging and detection.
Industry
Materials Science: Used in the development of new materials with unique properties.
Polymer Chemistry: Potential use in the synthesis of specialized polymers.
作用機序
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The perfluorophenoxy group may enhance the compound’s stability and bioavailability.
類似化合物との比較
Similar Compounds
(2R,3R,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-((6-oxo-6-(phenoxy)hexyl)oxy)tetrahydro-2H-pyran-3,4-diyl diacetate: Similar structure but lacks the perfluorophenoxy group.
(2R,3R,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-((6-oxo-6-(methoxy)hexyl)oxy)tetrahydro-2H-pyran-3,4-diyl diacetate: Similar structure but has a methoxy group instead of the perfluorophenoxy group.
Uniqueness
The presence of the perfluorophenoxy group in the compound provides unique properties such as increased stability, hydrophobicity, and potential for specific interactions with biological targets.
特性
分子式 |
C26H30F5NO11 |
|---|---|
分子量 |
627.5 g/mol |
IUPAC名 |
(2,3,4,5,6-pentafluorophenyl) 6-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexanoate |
InChI |
InChI=1S/C26H30F5NO11/c1-11(33)32-22-25(41-14(4)36)23(40-13(3)35)15(10-39-12(2)34)42-26(22)38-9-7-5-6-8-16(37)43-24-20(30)18(28)17(27)19(29)21(24)31/h15,22-23,25-26H,5-10H2,1-4H3,(H,32,33)/t15-,22-,23+,25-,26-/m1/s1 |
InChIキー |
WCOYYCYACYSVDW-PZYBWYTMSA-N |
異性体SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCCCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)COC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)NC1C(C(C(OC1OCCCCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)COC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-4-[(methylsulfanyl)methyl]-6-(trifluoromethyl)pyridine](/img/structure/B13900205.png)
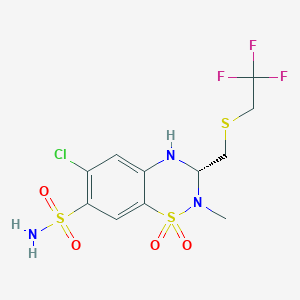
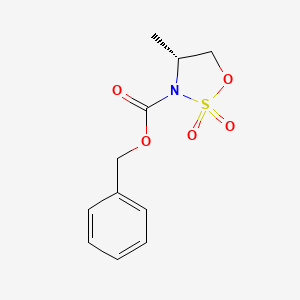

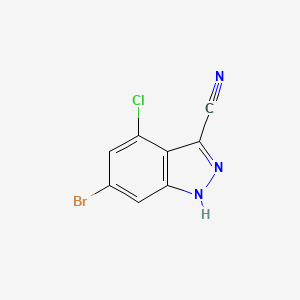

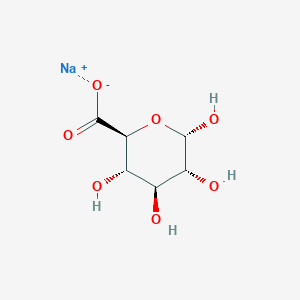
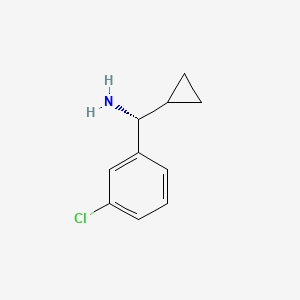
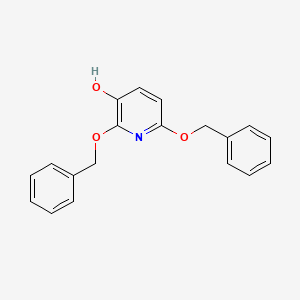

![[(4R)-4-fluoro-1,2-dimethyl-pyrrolidin-2-yl]methanol](/img/structure/B13900260.png)
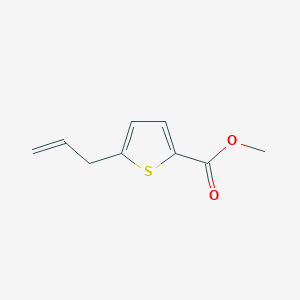
![(5R)-5-tert-butyl-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate](/img/structure/B13900266.png)

